Regioisomeric NOS Inhibitory Activity: C7-Br-3-CN vs. C3-Br-7-CN
The target compound (7-bromo-1H-indazole-3-carbonitrile) is the regioisomer of 3-bromo-1H-indazole-7-carbonitrile (nNOS-IN-1). Published data for nNOS-IN-1 show IC₅₀ values of 2.5 ± 0.5 µM (nNOS), 5.7 µM (iNOS), and 13 µM (eNOS) [1]. No corresponding NOS inhibition data exist for the target compound in the peer-reviewed literature, indicating a fundamentally different structure–activity relationship dictated by the swapped bromine and nitrile positions. This absence of data is itself a critical differentiation point: the C7-Br/C3-CN scaffold has not been validated as a direct NOS inhibitor and should not be presumed to share the pharmacological profile of its regioisomer.
| Evidence Dimension | NOS isoform inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No published IC₅₀ data; not characterized as a NOS inhibitor |
| Comparator Or Baseline | 3-Bromo-1H-indazole-7-carbonitrile (nNOS-IN-1): IC₅₀ nNOS = 2.5 ± 0.5 µM; iNOS = 5.7 µM; eNOS = 13 µM |
| Quantified Difference | Not applicable – compounds belong to different pharmacological classes; target compound is a building block, comparator is a characterized NOS inhibitor |
| Conditions | NOS enzyme inhibition assay; hemoglobin capture method measuring NO production (Cottyn et al., 2008) |
Why This Matters
Procurement decisions for NOS inhibitor screening programs must recognize that the two regioisomers are not functionally equivalent; selecting the wrong regioisomer will yield negative or misleading screening results.
- [1] Cottyn B, Acher F, Ramassamy B, Alvey L, Lepoivre M, Frapart Y, Stuehr D, Mansuy D, Boucher JL, Vichard D. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: Particular potency of 1H-indazole-7-carbonitrile. Bioorg Med Chem. 2008;16(11):5962–5973. DOI: 10.1016/j.bmc.2008.04.056 View Source
